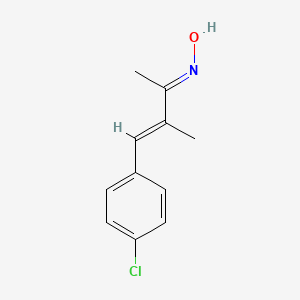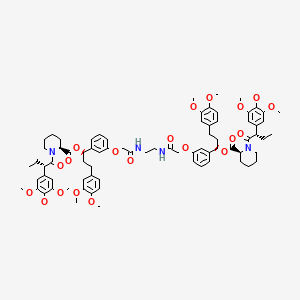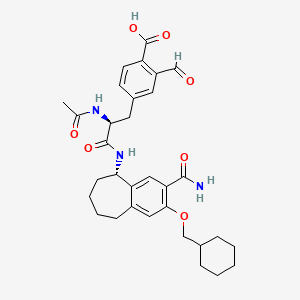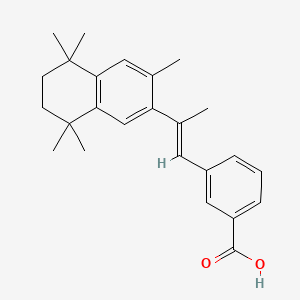
(E)-3-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AGN 192240 is a biochemical.
Applications De Recherche Scientifique
Retinoid Biological Activity
A study by Dawson et al. (1989) explored the biological activity of analogues of (E)-3-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)benzoic acid in relation to their structural modifications. These compounds were found to have significant biological activity, influenced by the geometric constraints imposed by the retinoid receptor (Dawson et al., 1989).
RXR-Selective Compounds
Boehm et al. (1994) reported on the design and synthesis of potent retinoid X receptor (RXR)-selective compounds, based on structural variations of this molecule. These compounds demonstrated selective activation of the RXR class and offered pharmacological tools for elucidating the biological roles of individual retinoid receptors (Boehm et al., 1994).
Advancements in Retinoid Therapy
Jurutka et al. (2013) developed analogues of (E)-3-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)benzoic acid, known as bexarotene, for retinoid X receptor (RXR) selective agonism. These compounds were evaluated for their biological activity and potential improvements in therapy for cutaneous T-cell lymphoma (CTCL) (Jurutka et al., 2013).
PET Imaging and CNS Diseases
Shibahara et al. (2017) synthesized a tracer for positron emission tomography (PET) imaging, which is based on the RXR partial agonist, to study its distribution in the brain for potential treatment of CNS diseases like Alzheimer's and Parkinson's (Shibahara et al., 2017).
Propriétés
Numéro CAS |
167413-64-1 |
|---|---|
Nom du produit |
(E)-3-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)benzoic acid |
Formule moléculaire |
C25H30O2 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
3-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C25H30O2/c1-16(12-18-8-7-9-19(14-18)23(26)27)20-15-22-21(13-17(20)2)24(3,4)10-11-25(22,5)6/h7-9,12-15H,10-11H2,1-6H3,(H,26,27)/b16-12+ |
Clé InChI |
VZEFZNZNVIXOCT-FOWTUZBSSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1/C(=C/C3=CC(=CC=C3)C(=O)O)/C)C(CCC2(C)C)(C)C |
SMILES |
CC1=CC2=C(C=C1C(=CC3=CC(=CC=C3)C(=O)O)C)C(CCC2(C)C)(C)C |
SMILES canonique |
CC1=CC2=C(C=C1C(=CC3=CC(=CC=C3)C(=O)O)C)C(CCC2(C)C)(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AGN 192240; AGN-192240; AGN192240 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



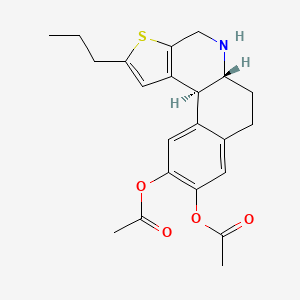
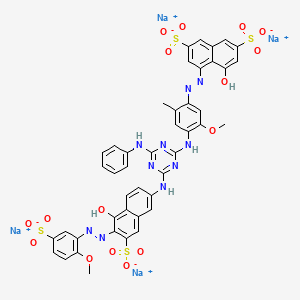
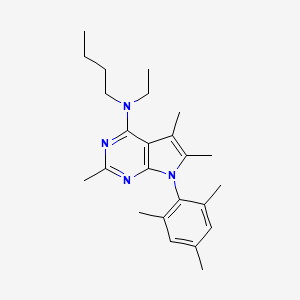
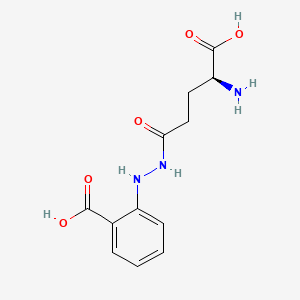
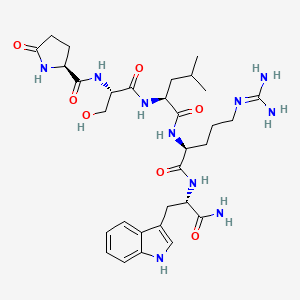
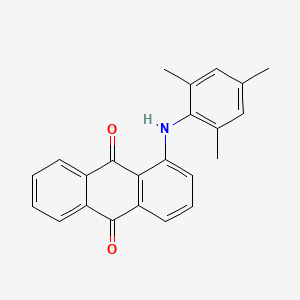
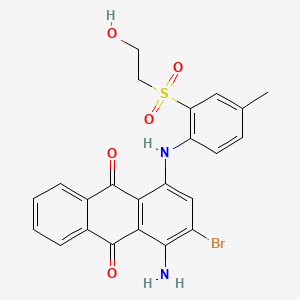
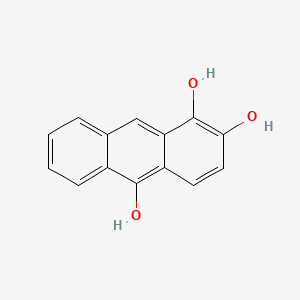
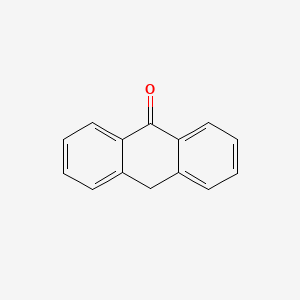
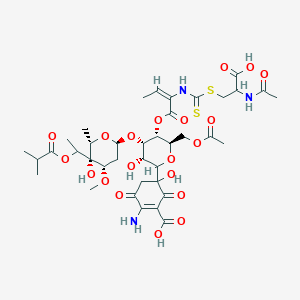
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide](/img/structure/B1665578.png)
